N-(2-methoxybenzyl)-4-(3-methyl-1H-pyrazol-1-yl)pyrimidin-2-amine
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Overview
Description
N-[(2-METHOXYPHENYL)METHYL]-4-(3-METHYL-1H-PYRAZOL-1-YL)PYRIMIDIN-2-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a pyrazole moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-4-(3-METHYL-1H-PYRAZOL-1-YL)PYRIMIDIN-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution on the pyrimidine ring: The pyrazole derivative is then reacted with a pyrimidine precursor, often involving nucleophilic substitution reactions.
Introduction of the methoxyphenyl group: This step usually involves the use of a methoxyphenyl halide or a similar reagent to introduce the methoxyphenyl moiety via a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-4-(3-METHYL-1H-PYRAZOL-1-YL)PYRIMIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyphenyl ketones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
N-[(2-METHOXYPHENYL)METHYL]-4-(3-METHYL-1H-PYRAZOL-1-YL)PYRIMIDIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-4-(3-METHYL-1H-PYRAZOL-1-YL)PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(2-METHOXYPHENYL)METHYL]-4-(1H-PYRAZOL-1-YL)PYRIMIDIN-2-AMINE: Lacks the methyl group on the pyrazole ring.
N-[(2-HYDROXYPHENYL)METHYL]-4-(3-METHYL-1H-PYRAZOL-1-YL)PYRIMIDIN-2-AMINE: Contains a hydroxyl group instead of a methoxy group.
N-[(2-METHOXYPHENYL)METHYL]-4-(3-METHYL-1H-IMIDAZOL-1-YL)PYRIMIDIN-2-AMINE: Features an imidazole ring instead of a pyrazole ring.
Uniqueness
N-[(2-METHOXYPHENYL)METHYL]-4-(3-METHYL-1H-PYRAZOL-1-YL)PYRIMIDIN-2-AMINE is unique due to the specific combination of functional groups and the presence of both pyrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H17N5O |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(3-methylpyrazol-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H17N5O/c1-12-8-10-21(20-12)15-7-9-17-16(19-15)18-11-13-5-3-4-6-14(13)22-2/h3-10H,11H2,1-2H3,(H,17,18,19) |
InChI Key |
DIDCDSOBPJMXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=NC=C2)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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